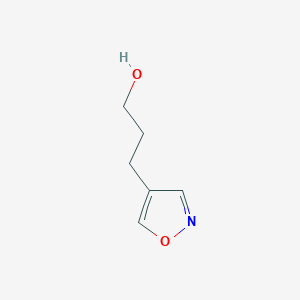

3-(Isoxazol-4-yl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2-oxazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJXYTTYMXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599468 | |

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10421-09-7 | |

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Isoxazol-4-yl)propan-1-ol

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive, multi-step synthesis protocol for 3-(isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages established organic chemistry transformations to construct the target molecule from readily available starting materials. This document provides detailed experimental procedures, quantitative data, and workflow visualizations to facilitate replication and further investigation by skilled professionals in the field.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence, commencing with the formylation of a suitable isoxazole precursor, followed by a chain extension, and culminating in a final reduction. The key intermediate in this pathway is isoxazole-4-carbaldehyde.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Isoxazole-4-carbaldehyde

The introduction of a formyl group at the C4 position of the isoxazole ring can be achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[1][2][3]

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (1.2 equiv.) under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of isoxazole (1.0 equiv.) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford isoxazole-4-carbaldehyde.

| Reagent | Molar Ratio | Purity | Source |

| Isoxazole | 1.0 | >98% | Commercial |

| N,N-Dimethylformamide | 3.0 | Anhydrous | Commercial |

| Phosphorus Oxychloride | 1.2 | >99% | Commercial |

| Dichloromethane | - | Anhydrous | Commercial |

Table 1: Reagents for the synthesis of isoxazole-4-carbaldehyde.

Step 2: Synthesis of Ethyl 3-(isoxazol-4-yl)acrylate

The two-carbon chain extension of isoxazole-4-carbaldehyde is accomplished via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, and provides excellent E-selectivity for the resulting α,β-unsaturated ester. The HWE reaction is advantageous due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[4][5][6][7]

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equiv.) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of isoxazole-4-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(isoxazol-4-yl)acrylate.

| Reagent | Molar Ratio | Purity | Source |

| Isoxazole-4-carbaldehyde | 1.0 | Purified | From Step 1 |

| Triethyl phosphonoacetate | 1.1 | >98% | Commercial |

| Sodium Hydride (60%) | 1.1 | - | Commercial |

| Tetrahydrofuran | - | Anhydrous | Commercial |

Table 2: Reagents for the Horner-Wadsworth-Emmons reaction.

Step 3: Synthesis of this compound

The final step involves the reduction of the α,β-unsaturated ester to the saturated alcohol. This is achieved in a two-step sequence: catalytic hydrogenation to reduce the carbon-carbon double bond, followed by the reduction of the ester functionality to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow:

Caption: Two-step reduction of the acrylate intermediate.

3a. Catalytic Hydrogenation:

-

Dissolve ethyl 3-(isoxazol-4-yl)acrylate (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 3-(isoxazol-4-yl)propanoate, which can often be used in the next step without further purification.

3b. Ester Reduction:

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 equiv.) in anhydrous THF at 0 °C.

-

Slowly add a solution of crude ethyl 3-(isoxazol-4-yl)propanoate (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reagent | Molar Ratio | Purity | Source |

| Ethyl 3-(isoxazol-4-yl)acrylate | 1.0 | Purified | From Step 2 |

| Palladium on Carbon (10%) | 0.05-0.1 | - | Commercial |

| Hydrogen Gas | Excess | High Purity | - |

| Lithium Aluminum Hydride | 1.5-2.0 | >95% | Commercial |

| Tetrahydrofuran | - | Anhydrous | Commercial |

Table 3: Reagents for the reduction steps.

Conclusion

This technical guide provides a viable and detailed synthetic protocol for the preparation of this compound. The described multi-step synthesis is based on robust and well-understood chemical transformations, offering a clear pathway for researchers in the field of medicinal and synthetic organic chemistry. The provided experimental details, reagent tables, and graphical representations are intended to support the successful execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-(Isoxazol-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its classification as a research chemical, publicly available data on its specific physical properties, detailed experimental protocols, and biological activity are limited. This guide compiles the available information and presents general methodologies applicable to the isoxazole class of compounds.

Core Chemical Properties

This compound is a solid compound at room temperature, characterized by the presence of an isoxazole ring linked to a propanol side chain. The isoxazole moiety is a well-established pharmacophore, known to be present in a variety of biologically active molecules.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | [3] |

| CAS Number | 10421-09-7 | [3] |

| Appearance | Solid | |

| SMILES String | OCCCC1=CON=C1 | |

| InChI Key | UAJXYTTYMXWESL-UHFFFAOYSA-N | |

| Storage | Sealed in dry, 2-8°C | [3] |

| Flash Point | Not applicable |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, the synthesis of isoxazole derivatives is a well-established area of organic chemistry. A common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][4] For the synthesis of this compound, a plausible starting material would be pent-4-yn-1-ol.

General Experimental Protocol: Synthesis of 4-Substituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of isoxazoles that can be adapted for this compound.

Materials:

-

An appropriate alkyne (e.g., pent-4-yn-1-ol for the target compound)

-

A source for the nitrile oxide (e.g., an aldoxime treated with an oxidizing agent like N-chlorosuccinimide)

-

An organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine)

Procedure:

-

Dissolve the aldoxime in the chosen organic solvent.

-

Add the base to the solution.

-

Slowly add the oxidizing agent to generate the nitrile oxide in situ.

-

To this mixture, add the alkyne (e.g., pent-4-yn-1-ol).

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectral data for this compound are not currently available in public spectral databases.

Potential Biological Activity

The isoxazole ring is a key structural motif in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The specific biological activity of this compound has not been reported. However, isoxazole derivatives have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some isoxazole-containing steroids have been shown to inhibit androgen signaling, suggesting potential applications in prostate cancer research.[5]

Given the lack of specific biological data for this compound, a general workflow for its initial biological characterization is proposed below.

Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical entity like this compound.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6][7][8][9]

Table 2: Safety Information for this compound

| Precautionary Measure | Recommendation |

| Eye Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves and a lab coat. |

| Inhalation | Avoid breathing dust or vapors. Use in a well-ventilated area or with a fume hood. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

| Fire Safety | As a combustible solid, keep away from open flames and high temperatures. |

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery, given the established biological importance of the isoxazole scaffold. This guide provides the currently available chemical information and outlines general procedures for its synthesis and biological evaluation. Further research is required to fully elucidate its specific chemical properties, develop optimized synthetic routes, and explore its pharmacological potential. Commercial suppliers, such as Sigma-Aldrich, provide this compound for research purposes but do not supply analytical data, emphasizing the need for independent characterization by the end-user.[10]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10421-09-7|this compound|BLD Pharm [bldpharm.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Isoxazol-4-ylpropan-1-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 3-(Isoxazol-4-yl)propan-1-ol (CAS No. 10421-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, spectroscopic profile, and general synthetic approaches. It also touches upon the broader biological context of isoxazole-containing compounds.

Core Compound Data

CAS Number: 10421-09-7[1][2][3][4]

Molecular Formula: C₆H₉NO₂[1][2]

Molecular Weight: 127.14 g/mol [1]

Chemical Structure:

References

Spectroscopic Characterization of 3-(Isoxazol-4-yl)propan-1-ol: A Technical Guide

Introduction

3-(Isoxazol-4-yl)propan-1-ol is a heterocyclic compound containing an isoxazole ring linked to a propanol chain. The structural elucidation and confirmation of such novel molecules are paramount in the fields of medicinal chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of molecular structures. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data. While specific experimental spectra for this exact compound are not widely published, the data presented herein are predicted based on the analysis of its constituent functional groups and analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-5 (isoxazole) |

| ~8.0 | Singlet | 1H | H-3 (isoxazole) |

| ~3.7 | Triplet | 2H | -CH₂-OH |

| ~2.8 | Triplet | 2H | Isoxazole-CH₂- |

| ~2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.5 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-5 (isoxazole) |

| ~150 | C-3 (isoxazole) |

| ~115 | C-4 (isoxazole) |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH₂-CH₂- |

| ~22 | Isoxazole-CH₂- |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (isoxazole ring) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=N stretch (isoxazole ring) |

| 1470-1430 | Medium | C=C stretch (isoxazole ring) |

| 1150-1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular Ion) |

| 110 | [M - OH]⁺ |

| 96 | [M - CH₂OH]⁺ |

| 82 | [M - CH₂CH₂OH]⁺ |

| 69 | Isoxazole ring fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for obtaining NMR spectra involves sample preparation, data acquisition, and processing.[1][2]

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[1]

-

Transfer the filtered solution to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

-

Data Acquisition :

-

¹H NMR :

-

¹³C NMR :

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and simple method.[3][4]

-

Sample Preparation (ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[3]

-

Place the sample on the crystal and apply pressure using the pressure clamp to ensure good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization technique for obtaining the mass spectrum of small organic molecules.[5][6]

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization :

-

Mass Analysis :

-

Detection :

-

An electron multiplier or other detector detects the separated ions.[5]

-

The resulting signal is amplified and recorded to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Substituted Isoxazole Propanols

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The isoxazole scaffold serves as a versatile pharmacophore found in numerous FDA-approved drugs.[2] The substitution pattern on the isoxazole ring plays a crucial role in determining the molecule's physicochemical properties, biological activity, and conformational preferences. This guide focuses on the molecular structure and conformational analysis of 4-substituted isoxazole propanols, a class of compounds with potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-(isoxazol-4-yl)propan-1-ol consists of an isoxazole ring substituted at the 4-position with a propan-1-ol side chain.

Table 1: Physicochemical Properties of this compound (Predicted and General)

| Property | Value | Source/Method |

| Molecular Formula | C₆H₉NO₂ | - |

| Molecular Weight | 127.14 g/mol | - |

| CAS Number | 10421-09-7 | - |

| Hydrogen Bond Donors | 1 (hydroxyl group) | General Chemical Principles |

| Hydrogen Bond Acceptors | 2 (isoxazole N and O) | General Chemical Principles |

| Rotatable Bonds | 3 (in the propanol chain) | General Chemical Principles |

| LogP (Predicted) | Varies by prediction software | Computational Prediction |

Synthesis and Characterization

The synthesis of 4-substituted isoxazoles can be achieved through various synthetic routes. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

General Synthetic Protocol

A plausible synthetic route to this compound would involve the [3+2] cycloaddition of a nitrile oxide with pent-4-yn-1-ol.

Experimental Workflow for a Representative Synthesis:

References

The Isoxazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its versatile synthesis and the unique physicochemical properties it imparts to molecules have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, from their initial synthesis to their role in modern drug development. It details key synthetic milestones, provides experimental protocols for significant compounds, and elucidates the signaling pathways targeted by prominent isoxazole-containing drugs.

Early Discovery and Foundational Syntheses

The history of isoxazole chemistry begins in the late 19th and early 20th centuries, with pioneering work by Arthur Hantzsch and Ludwig Claisen. Hantzsch was the first to propose the name "isoxazole" to distinguish it from its isomer, oxazole.[1] However, it was Ludwig Claisen who, in 1903, reported the first definitive synthesis of the parent isoxazole ring.[2]

The Claisen Synthesis (1903)

Claisen's seminal work involved the oximation of propargylaldehyde acetal.[2] This foundational reaction provided the first reliable method for constructing the isoxazole nucleus, opening the door for further exploration of this new class of heterocyclic compounds.

Experimental Protocol: Claisen's Synthesis of Isoxazole (General Procedure)

-

Oximation: Propargylaldehyde acetal is reacted with hydroxylamine. The hydroxylamine adds to the aldehyde, and subsequent dehydration leads to the formation of an oxime.

-

Cyclization: The oxime intermediate then undergoes an intramolecular cyclization, driven by the reaction of the hydroxyl group of the oxime with the alkyne functionality. This ring-closing reaction forms the isoxazole ring.

-

Deprotection: The acetal protecting group is removed under acidic conditions to yield the final isoxazole product.

The yields for this initial synthesis were not explicitly reported in the readily available literature, a common characteristic of early chemical publications. However, this synthesis laid the groundwork for future, more efficient methods.

The Advent of 1,3-Dipolar Cycloaddition

A significant leap in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction, a concept introduced by Rolf Huisgen in the 1960s.[3] This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form an isoxazole or isoxazoline, respectively.[3][4][5] This method offered a highly versatile and regioselective route to a wide variety of substituted isoxazoles.[6]

Evolution of Synthetic Methodologies

The following diagram illustrates the logical evolution of synthetic strategies for isoxazole compounds, from the foundational classical methods to modern, more efficient catalytic approaches.

Isoxazole-Containing Drugs: Synthesis and Mechanism of Action

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a number of commercially successful drugs. The following sections detail the synthesis and mechanism of action for three prominent examples: Sulfamethoxazole, Valdecoxib, and Leflunomide.

Sulfamethoxazole: An Antibacterial Agent

Sulfamethoxazole is a sulfonamide antibiotic that has been in clinical use since 1961. It is often used in combination with trimethoprim to treat a variety of bacterial infections.[7]

Experimental Protocol: Synthesis of Sulfamethoxazole

The synthesis of sulfamethoxazole involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.

-

Coupling Reaction: p-Acetamidobenzenesulfonyl chloride is reacted with 3-amino-5-methylisoxazole in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.

-

Hydrolysis: The resulting N-acetylsulfamethoxazole is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield sulfamethoxazole.

Signaling Pathway: Inhibition of Folate Synthesis

Sulfamethoxazole functions by inhibiting the bacterial synthesis of dihydrofolic acid, an essential precursor for the synthesis of nucleic acids and proteins.[8] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[9]

Valdecoxib: A COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was approved for the treatment of arthritis and menstrual pain but was later withdrawn from the market due to concerns about cardiovascular side effects.[10]

Experimental Protocol: Synthesis of Valdecoxib

A common synthetic route to valdecoxib involves the following key steps:

-

Oxime Formation: Deoxybenzoin is treated with hydroxylamine to form the corresponding oxime.

-

Cyclization: The oxime is then reacted with two equivalents of butyllithium, followed by cyclization with ethyl acetate to form the isoxazoline intermediate.

-

Sulfonylation and Ammonolysis: The isoxazoline is treated with chlorosulfonic acid, and the resulting sulfonyl chloride is reacted with ammonia to yield valdecoxib.

Signaling Pathway: Selective COX-2 Inhibition

Valdecoxib's therapeutic effect stems from its selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[11] By inhibiting COX-2, valdecoxib reduces the synthesis of these pro-inflammatory molecules.[12]

Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide.

Experimental Protocol: Synthesis of Leflunomide

The synthesis of leflunomide is a two-step process:

-

Acid Chloride Formation: 5-methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 5-methylisoxazole-4-carboxylic acid chloride.

-

Amidation: The acid chloride is then reacted with 4-trifluoromethylaniline in the presence of a base to form the amide bond, yielding leflunomide.

Signaling Pathway: Inhibition of Pyrimidine Synthesis

The active metabolite of leflunomide, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting DHODH, leflunomide depletes the pyrimidine pool, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in autoimmune diseases.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of isoxazole compounds.

Table 1: Comparison of Isoxazole Synthesis Methodologies

| Synthesis Method | Key Features | Typical Yields |

| Claisen Synthesis (1903) | First definitive synthesis of the isoxazole ring. | Not explicitly reported in early literature, likely low to moderate. |

| Huisgen 1,3-Dipolar Cycloaddition | Highly versatile and regioselective. | Good to excellent (often >80%). |

| Modern Catalytic Methods | Utilizes copper or ruthenium catalysts; milder reaction conditions. | Often quantitative (>95%). |

| Microwave-Assisted Synthesis | Rapid reaction times; often solvent-free. | Good to excellent (often >90%). |

Table 2: Biological Activity of Selected Isoxazole-Containing Drugs

| Drug | Target | Indication | Representative IC50 Values |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Bacterial Infections | Varies by bacterial species. |

| Valdecoxib | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | ~5 nM for COX-2 |

| Leflunomide (Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Rheumatoid Arthritis | ~1 µM for human DHODH |

Conclusion

From its initial discovery over a century ago to its current prominent role in drug development, the isoxazole core has proven to be a remarkably versatile and valuable scaffold. The evolution of its synthesis, from the classical methods of Claisen to modern, highly efficient catalytic and green chemistry approaches, has enabled the exploration of a vast chemical space. The successful development of isoxazole-containing drugs targeting a range of diseases underscores the enduring importance of this heterocycle in medicinal chemistry. Future research will undoubtedly continue to uncover new synthetic methodologies and novel therapeutic applications for this remarkable class of compounds.

References

- 1. ijpca.org [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 10. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties contribute to a diverse range of pharmacological activities, making isoxazole derivatives promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.[1][2][3]

Anticancer Activity

Isoxazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and disruption of tubulin polymerization.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 19 | OVCAR-3 (Ovarian) | 5.0 | |

| MCF-7 (Breast) | 16.0 | [6] | |

| HCT 116 (Colon) | 5.0 | [6] | |

| Compound 4c | U87 (Glioblastoma) | 67.6 | [6] |

| Compound 4b | U87 (Glioblastoma) | 42.8 | [6] |

| Compound 4a | U87 (Glioblastoma) | 61.4 | [6] |

| Compound 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [6] |

| A549 (Lung) | 14.92 ± 1.70 | [6] | |

| Curcumin Derivative 40 | MCF-7 (Breast) | 3.97 | [6] |

| Hydnocarpin Derivative 5 | A375 (Melanoma) | 3.6 (24h), 0.76 (48h) | [6] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [7] |

| Compound 9 | MDA-MB-231 (Breast) | 30.6 | |

| Compound 25 | MDA-MB-231 (Breast) | 35.5 | [8] |

| Compound 34 | MDA-MB-231 (Breast) | 22.3 | [8] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [9] |

| MDA-MB-231 (Breast) | 35.9 | [9] | |

| Compound 4d | MCF-7 (Breast) | 39.0 | [9] |

| MDA-MB-231 (Breast) | 35.1 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11][12]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.[12]

Signaling Pathway: Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[5][14]

Antimicrobial Activity

Isoxazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[3][15][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected isoxazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 178d | Escherichia coli | 117 | [17] |

| 178e | Escherichia coli | 110 | [17] |

| 178f | Escherichia coli | 95 | [17] |

| 178d | Staphylococcus aureus | 100 | [17] |

| 178e | Staphylococcus aureus | 95 | [17] |

| TPI-2 | S. aureus / E. coli | 6.25 | [15] |

| TPI-5 | S. aureus / E. coli | 6.25 | [15] |

| TPI-14 | Candida albicans / Aspergillus niger | 6.25 | [15] |

| 13a-e | S. aureus / B. cereus | 500 | [16] |

| 18 | B. cereus | 31.25 | [16] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[18][19][20]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of inhibition will be observed around the well.[18][21]

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar.[20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.[19][22]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[19][22]

-

Compound Addition: Add a specific volume of the isoxazole derivative solution at a known concentration into each well.[19]

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.[22]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

Anti-inflammatory Activity

Several isoxazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23]

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of an isoxazole derivative in the carrageenan-induced paw edema model.

| Compound ID | Activity | Reference |

| Compound 7a | 51% inhibition of paw edema | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the isoxazole derivative or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity

Certain isoxazole derivatives have shown promise as antiviral agents, although this area is less explored compared to their other biological activities.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses.[24][25]

Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.[24][25] A plaque is a localized area of cell death caused by viral infection.

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[25]

-

Compound and Virus Preparation: Prepare serial dilutions of the isoxazole derivative and a standardized virus stock.[24]

-

Infection and Treatment: Infect the cell monolayers with the virus in the presence of different concentrations of the isoxazole derivative.[24]

-

Overlay: After an adsorption period, add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[25]

-

Incubation: Incubate the plates until plaques are visible in the virus control wells.[25]

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[24]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (50% effective concentration) value.

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their potential in treating epilepsy, with some compounds showing significant anticonvulsant effects in preclinical models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][26][27][28]

Principle: An electrical stimulus is applied to rodents to induce a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.[4][27]

Procedure:

-

Animal Preparation: Use rodents (mice or rats) and acclimate them to the laboratory conditions.[26]

-

Compound Administration: Administer the isoxazole derivative at different doses.

-

Electrode Placement and Stimulation: Apply corneal or auricular electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[4][26]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: Determine the ED50 (median effective dose) of the compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[4]

Analgesic Activity

The pain-relieving properties of isoxazole derivatives have been demonstrated in various animal models of nociception.[29][30][31][32]

Quantitative Analgesic Data

The following table presents the analgesic activity of selected isoxazole derivatives in the hot plate test.

| Compound ID | Dose (mg/kg) | Analgesic Activity | Reference |

| B2 | 6 | High | [29][30] |

| 2e | 100 | Significant | [32] |

| 2f | 100 | Significant | [32] |

Experimental Protocol: Hot Plate Test

The hot plate test is used to evaluate centrally acting analgesics.[1][2][33]

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[1][2]

Procedure:

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[33]

-

Baseline Measurement: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (paw licking or jumping). A cut-off time is set to prevent tissue damage.[33]

-

Compound Administration: Administer the isoxazole derivative to the test group.

-

Post-treatment Measurement: At specific time intervals after drug administration, place the animals back on the hot plate and record their reaction times.[33]

-

Data Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect.

Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole derivatives exert their diverse biological effects by interacting with various signaling pathways. A notable example is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cellular stress responses.

The isoxazole scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. The diverse biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties, highlight their significant potential in addressing a wide range of unmet medical needs. The data and protocols presented in this technical guide serve as a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of isoxazole-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs.

References

- 1. Hot plate test - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay [protocols.io]

- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 28. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. sarpublication.com [sarpublication.com]

- 32. researchgate.net [researchgate.net]

- 33. jcdr.net [jcdr.net]

A Technical Guide to the Solubility of 3-(Isoxazol-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Isoxazol-4-yl)propan-1-ol

This compound is a heterocyclic compound containing an isoxazole ring linked to a propanol group. The structural features—a polar alcohol group (a hydrogen bond donor and acceptor) and a polar isoxazole ring (with nitrogen and oxygen heteroatoms), combined with a short aliphatic chain—suggest that it is likely to be a solid at room temperature and exhibit some degree of solubility in polar solvents.[1][2] The presence of both polar and non-polar regions means it may also have some solubility in organic solvents.

Accurate solubility data is critical in drug discovery and development for various reasons, including its impact on bioassays, formulation for in vivo dosing, and intestinal absorption.[3] Low solubility can lead to unpredictable results in in vitro testing and poor bioavailability.[4] Therefore, experimental determination of its solubility profile is a crucial step in its evaluation as a potential drug candidate.

Solubility Data

As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in peer-reviewed journals or public chemical databases. Researchers are encouraged to perform their own solubility studies using the protocols outlined in this guide. The following table is provided as a template for recording experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Notes |

| Water | |||||

| Phosphate-Buffered Saline (PBS) pH 7.4 | |||||

| Ethanol | |||||

| Methanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the kinetic and thermodynamic solubility of a compound like this compound.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[5] The shake-flask method is a widely accepted technique for this measurement.[4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. This ensures that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[4][5]

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.[6]

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as it is faster and more amenable to high-throughput screening.[4][7] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[4][7]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

3.2.1. Nephelometric Assay

This method measures the light scattering caused by fine particles of precipitate that form when a compound is not fully soluble.[4]

Materials:

-

This compound stock solution in DMSO (e.g., 10-20 mM).[7]

-

Aqueous buffer (e.g., PBS pH 7.4).

-

Microtiter plates (e.g., 96-well).

-

A nephelometer or a plate reader capable of measuring light scattering.

Procedure:

-

Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the contents thoroughly and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).[4][8]

-

Measure the light scattering in each well using a nephelometer.[8] An increase in light scattering compared to a control indicates precipitation and insolubility at that concentration.

3.2.2. Direct UV Assay

This method quantifies the amount of compound that remains in solution after filtration.

Materials:

-

This compound stock solution in DMSO.

-

Aqueous buffer (e.g., PBS pH 7.4).

-

Filter microtiter plates (with a membrane that does not bind the compound).

-

UV-transparent microtiter plates.

-

A UV spectrophotometer plate reader.

Procedure:

-

Add a small volume of the DMSO stock solution to the wells of a filter plate.[8]

-

Add the aqueous buffer to dilute the stock solution to the desired concentrations.

-

Mix and incubate the plate for a specified time (e.g., 1-2 hours).

-

Filter the solution into a UV-transparent plate by centrifugation or vacuum.[8]

-

Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[8]

-

Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining thermodynamic solubility using the shake-flask method.

References

- 1. 3-Isoxazol-4-ylpropan-1-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Purity and Characterization of 3-(Isoxazol-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 3-(Isoxazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, analytical methodologies for purity determination, and detailed spectral characterization.

Physicochemical Properties

This compound is a stable, non-chiral molecule. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | Hit2Lead[1] |

| Molecular Weight | 127.14 g/mol | BLDpharm[1] |

| CAS Number | 10421-09-7 | Hit2Lead[1] |

| Appearance | Liquid or Solid | Hit2Lead, Sigma-Aldrich[1][2] |

| Purity | ≥95% | Hit2Lead[1] |

| LogP | -0.54 | Hit2Lead[1] |

| Rotatable Bonds | 3 | Hit2Lead[1] |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Purity Determination

The purity of this compound is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the isoxazole ring shows significant absorbance (e.g., 210-230 nm).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample onto the column. The purity is determined by the area percentage of the main peak in the chromatogram.

Structural Characterization

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Isoxazole H-5 |

| ~8.2 | s | 1H | Isoxazole H-3 |

| ~3.7 | t | 2H | -CH₂-OH |

| ~2.7 | t | 2H | Isoxazole-CH₂- |

| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.6 | br s | 1H | -OH |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Isoxazole C-5 |

| ~150 | Isoxazole C-3 |

| ~115 | Isoxazole C-4 |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH₂-CH₂- |

| ~25 | Isoxazole-CH₂- |

Experimental Protocol for NMR:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (isoxazole ring) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1550 | Medium | C=N stretch (isoxazole ring) |

| 1470-1430 | Medium | C=C stretch (isoxazole ring) |

| 1150-1050 | Strong | C-O stretch (primary alcohol) |

| 950-900 | Medium | N-O stretch (isoxazole ring) |

Experimental Protocol for IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid compound can be placed between two KBr or NaCl plates. If the compound is a solid, a KBr pellet can be prepared.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion: [M+H]⁺ at m/z 128.06.

-

Key Fragmentation Ions: Fragments corresponding to the loss of water (m/z 110), the propanol side chain, and cleavage of the isoxazole ring are expected.

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode.

Conclusion

The purity and identity of this compound can be reliably established through a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for determining purity, while NMR, IR, and mass spectrometry provide unambiguous structural confirmation. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound.

References

An In-depth Technical Guide on the Safety, Handling, and Properties of 3-(Isoxazol-4-yl)propan-1-ol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited for this specific compound. It is imperative to supplement this guide with internal safety assessments and to handle this chemical with the caution appropriate for a substance with an incomplete toxicological profile.

Introduction

3-(Isoxazol-4-yl)propan-1-ol is a heterocyclic compound containing an isoxazole ring, a structural motif present in various biologically active molecules and pharmaceuticals.[1][2] As a research chemical, a thorough understanding of its safety, handling, and physicochemical properties is crucial for ensuring laboratory safety and the integrity of experimental results. This guide synthesizes the available information on this compound and provides general safety protocols applicable to novel chemical entities.

Physicochemical Properties

Limited specific data for this compound is available. The following table summarizes the known properties.

| Property | Value | Source |

| CAS Number | 10421-09-7 | [3][4] |

| Molecular Formula | C6H9NO2 | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| Physical Form | Solid | |

| SMILES String | OCCCC1=CON=C1 | [3] |

| InChI Key | UAJXYTTYMXWESL-UHFFFAOYSA-N |

Safety and Hazard Information

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. The information below is collated from supplier data and general knowledge of related chemical classes. It is crucial to treat this compound as potentially hazardous.

GHS Hazard Classification

A specific GHS classification for this compound is not available. However, based on the isoxazole moiety and the propanol chain, the following potential hazards should be considered. The parent compound, isoxazole, is classified as a highly flammable liquid and can cause severe skin burns and eye damage.[5] While this compound is a solid, these are important considerations for its thermal decomposition products and potential reactivity.

Toxicological Data

No specific toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The toxicological properties are unknown. Therefore, it must be handled with the assumption that it is toxic.

General Safety Precautions

Given the lack of specific data, a conservative approach to handling is mandatory. General handling advice for research chemicals of unknown toxicity should be followed.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P262 | Do not get in eyes, on skin, or on clothing.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][8] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Aspect | Recommendation | Source |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [3] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | [9] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and bases. | [7] |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

| Situation | Procedure |

| Spill | Sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |

Experimental Protocols Workflow

As no specific experimental protocols for the safety assessment of this compound are available, a general workflow for evaluating a novel chemical compound is presented below. This workflow is a conceptual guide and should be adapted based on the specific research context and institutional safety protocols.

Caption: General workflow for the safety assessment of a novel chemical compound.

Signaling Pathways

There is no information available in the public domain regarding the interaction of this compound with any biological signaling pathways.

Conclusion

The available data on the safety and handling of this compound is sparse. It is imperative for researchers to handle this compound with a high degree of caution, assuming it to be potentially hazardous. The use of appropriate personal protective equipment and adherence to standard laboratory safety protocols are essential. Further experimental investigation is required to fully characterize the toxicological and biological properties of this molecule. Until such data is available, a risk-averse approach is the only responsible course of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. 10421-09-7|this compound|BLD Pharm [bldpharm.com]

- 4. Hit2Lead | 3-isoxazol-4-ylpropan-1-ol | CAS# 10421-09-7 | MFCD05864501 | BB-4009738 [hit2lead.com]

- 5. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Methodological & Application

Synthesis of 3-(Isoxazol-4-yl)propan-1-ol Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(isoxazol-4-yl)propan-1-ol derivatives. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often through the modulation of key signaling pathways.[2][3][4] The this compound core represents a valuable building block for the development of novel therapeutics, offering a versatile platform for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.

Proposed Synthetic Pathway

A robust synthetic route to this compound derivatives commences with the readily accessible ethyl 5-methylisoxazole-4-carboxylate. This multi-step synthesis involves olefination followed by reduction to yield the target alcohol. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (5-methylisoxazol-4-yl)methanol

This protocol describes the reduction of the ester functionality of ethyl 5-methylisoxazole-4-carboxylate to the corresponding primary alcohol.

Materials:

-

Ethyl 5-methylisoxazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford (5-methylisoxazol-4-yl)methanol.

| Reagent | Molar Ratio | Purity |

| Ethyl 5-methylisoxazole-4-carboxylate | 1.0 | >98% |

| Lithium aluminum hydride | 1.5 | >95% |

| Anhydrous Tetrahydrofuran | - | DriSolv |

Table 1: Reagents for the synthesis of (5-methylisoxazol-4-yl)methanol.

Step 2: Synthesis of 5-methylisoxazole-4-carbaldehyde

This protocol outlines the oxidation of (5-methylisoxazol-4-yl)methanol to the corresponding aldehyde.

Materials:

-

(5-methylisoxazol-4-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a stirred solution of (5-methylisoxazol-4-yl)methanol (1.0 eq) in anhydrous DCM, PCC (1.5 eq) is added in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure to yield 5-methylisoxazole-4-carbaldehyde.

| Reagent | Molar Ratio | Purity |

| (5-methylisoxazol-4-yl)methanol | 1.0 | >97% |

| Pyridinium chlorochromate | 1.5 | >98% |

| Anhydrous Dichloromethane | - | DriSolv |

Table 2: Reagents for the synthesis of 5-methylisoxazole-4-carbaldehyde.

Step 3: Synthesis of Ethyl (E)-3-(5-methylisoxazol-4-yl)acrylate

This protocol describes the chain extension of the aldehyde using a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.

Materials:

-

5-methylisoxazole-4-carbaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-